

Identifying and eliminating sources of N-Nitrosomorpholine contamination

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Compound of Interest

Compound Name: *N*-Nitrosomorpholine-d4

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Technical Support Center: N-Nitrosomorpholine (NMOR) Contamination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to identify and eliminate sources of N-Nitrosomorpholine (NMOR) contamination in their experiments and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosomorpholine (NMOR) and why is it a concern?

A1: N-Nitrosomorpholine (NMOR) is a semi-volatile organic chemical that belongs to the N-nitrosamine family. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), meaning it is a substance that could potentially cause cancer in humans.^[1] Its presence in pharmaceuticals, even at trace levels, is a significant safety concern and is strictly regulated by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[2][3]}

Q2: What are the common sources of NMOR contamination in a laboratory or manufacturing setting?

A2: NMOR is typically not intentionally added but forms as an unintended byproduct. The primary formation route involves the reaction of morpholine or morpholine-derivatives with a nitrosating agent.[3]

Common sources include:

- **Raw Materials:** Morpholine is used in the synthesis of some active pharmaceutical ingredients (APIs) and can be present as an impurity in other raw materials. Nitrosating agents, such as nitrites, can be found as impurities in various excipients, reagents, and solvents.[3]
- **Manufacturing Processes:** Certain reaction conditions, such as acidic pH (typically in the range of 3-5) and high temperatures, can promote the formation of NMOR.[4]
- **Degradation:** The degradation of some drug substances or excipients during storage can lead to the formation of NMOR.
- **Packaging Materials:** Rubber stoppers and other elastomeric components used in packaging can be a source of nitrosamines or their precursors.[5][6][7] Nitrocellulose blister packs have also been identified as a potential source.[6]
- **Cross-Contamination:** Using contaminated equipment or recovered solvents can introduce NMOR or its precursors into the production line.[2]

Q3: What analytical methods are recommended for detecting and quantifying NMOR?

A3: Highly sensitive and specific analytical methods are required to detect NMOR at the low levels mandated by regulatory agencies. The most commonly employed techniques are:

- **Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS):** These methods are well-suited for volatile nitrosamines like NMOR. Headspace sampling is often used to minimize matrix effects.[8][9][10]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[9][11][12][13]

For accurate quantification, the use of an isotopically labeled internal standard, such as N-Nitrosomorpholine-d8, is highly recommended.[14]

Q4: What are the regulatory limits for NMOR in pharmaceutical products?

A4: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for various nitrosamines. These limits are based on a lifetime risk of cancer and are typically in the nanogram-per-day range. The specific AI for NMOR can be found in regulatory guidance documents.[15][16][17][18] It is crucial to consult the latest guidelines from the relevant authorities for the most up-to-date limits.

Q5: What are the primary strategies for eliminating or mitigating NMOR contamination?

A5: A multi-faceted approach is necessary to control NMOR contamination:

- Risk Assessment: Conduct a thorough risk assessment to identify potential sources of NMOR formation in your process.[19]
- Process Optimization:
 - pH Control: Maintaining a neutral or basic pH can significantly reduce the rate of nitrosamine formation.[4][20]
 - Temperature Control: Lowering reaction and storage temperatures can also inhibit NMOR formation.
- Raw Material Control:
 - Supplier Qualification: Work with suppliers to ensure that raw materials have low levels of morpholine and nitrite impurities.
 - Testing: Regularly test incoming raw materials for these precursors.
- Use of Inhibitors: Incorporating antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation can inhibit the formation of nitrosamines.[21][22][23][24][25]
- Purification Techniques:

- Reverse Osmosis (RO): RO has been shown to be effective in removing NMOR from water, with rejection rates reported to be consistently high (81-84%).[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- UV Treatment: Ultraviolet (UV) photolysis can also be used to degrade NMOR. The effectiveness of UV treatment can be influenced by pH.[\[30\]](#)

Troubleshooting Guides

Scenario 1: NMOR is detected in the final drug product, but not in the starting materials or API.

Possible Cause	Troubleshooting Steps
Formation during manufacturing	Review the manufacturing process for conditions that favor nitrosation (e.g., acidic pH, high temperatures).[4]
Analyze samples from intermediate steps to pinpoint where NMOR is forming.	
Consider process modifications such as adjusting pH to neutral or basic, or lowering the temperature.	
Contamination from excipients	Test all excipients for the presence of morpholine and nitrite impurities.
If a contaminated excipient is identified, source a higher purity grade or switch to an alternative excipient.	
Degradation during storage	Conduct stability studies under various conditions (temperature, humidity, light) to assess NMOR formation over time.
Consider adding an antioxidant inhibitor like ascorbic acid to the formulation.[21][22]	
Leaching from packaging	Analyze the packaging materials, especially rubber stoppers and blister packs, for nitrosamines and their precursors.[6][7][31]
Conduct leachables and extractables studies to confirm migration into the product.	
If necessary, switch to a different packaging material with a lower risk of nitrosamine contamination.	

Scenario 2: The analytical method is not sensitive enough to meet regulatory detection limits.

Possible Cause	Troubleshooting Steps
Sub-optimal instrument parameters	Optimize the mass spectrometer settings (e.g., ionization source, collision energy) for maximum sensitivity for NMOR.
For GC-MS, ensure the temperature program is optimized for good chromatographic separation. [8]	
For LC-MS, experiment with different mobile phase compositions and gradients. [11] [12]	
Matrix effects	Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.
Utilize an isotopically labeled internal standard (e.g., N-Nitrosomorpholine-d8) to compensate for matrix suppression or enhancement. [14]	
Inappropriate analytical technique	For very low detection limits, consider using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced selectivity and sensitivity. [9] [13] [14]

Data Summary Tables

Table 1: Acceptable Intake (AI) Limits for Selected Nitrosamines

Nitrosamine	FDA AI (ng/day)	EMA AI (ng/day)
N-Nitrosodimethylamine (NDMA)	96.0	96.0
N-Nitrosodiethylamine (NDEA)	26.5	26.5
N-Nitrosomorpholine (NMOR)	127.0	127.0
N-Nitroso-di-n-butylamine (NDBA)	26.5	26.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)	96.0	96.0

Note: These values are subject to change. Always refer to the latest guidance from the respective regulatory agencies.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 2: Comparison of Analytical Methods for NMOR Detection

Method	Typical Limit of Quantification (LOQ)	Advantages	Disadvantages
GC-MS/MS	0.006 ppm (in drug substance) [32]	High sensitivity and selectivity for volatile compounds.	May require derivatization for some compounds; not suitable for thermally unstable compounds.
LC-MS/MS	0.1 ng/mL (in drug product) [12]	Versatile for a wide range of compounds, including non-volatile and thermally labile ones.	Can be susceptible to matrix effects.
LC-HRMS	0.3 - 50 ng/mL (linearity range) [33]	High mass accuracy and specificity, useful for structural elucidation.	Higher instrument cost.

Table 3: Effectiveness of Mitigation Strategies for NMOR

Mitigation Strategy	Reported Efficiency	Key Factors
Reverse Osmosis (RO)	81-84% rejection of NMOR[26]	Membrane type, operating pressure, water chemistry.
UV Photolysis	Pseudo-first-order degradation rate constant of 1.68×10^{-2} L/W-min at pH 2, decreasing with higher pH[30]	pH of the solution, UV dose.
Inhibition by Ascorbic Acid	Can significantly reduce or prevent NMOR formation, but the effect can be reversed in the presence of lipids.[21][22]	Concentration of ascorbic acid, presence of lipids and oxygen.
pH Control	Nitrosation is generally favored in acidic conditions (pH 3-5) and inhibited at neutral to basic pH.[4][20]	The specific pKa of the amine and the nature of the nitrosating agent.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for NMOR Quantification

This protocol provides a general framework. Specific parameters should be optimized for the particular drug product matrix.

- Sample Preparation:
 - Accurately weigh a suitable amount of the powdered drug product.
 - Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).[12]
 - Spike the sample with a known concentration of N-Nitrosomorpholine-d8 internal standard.
 - Vortex and sonicate to ensure complete dissolution.

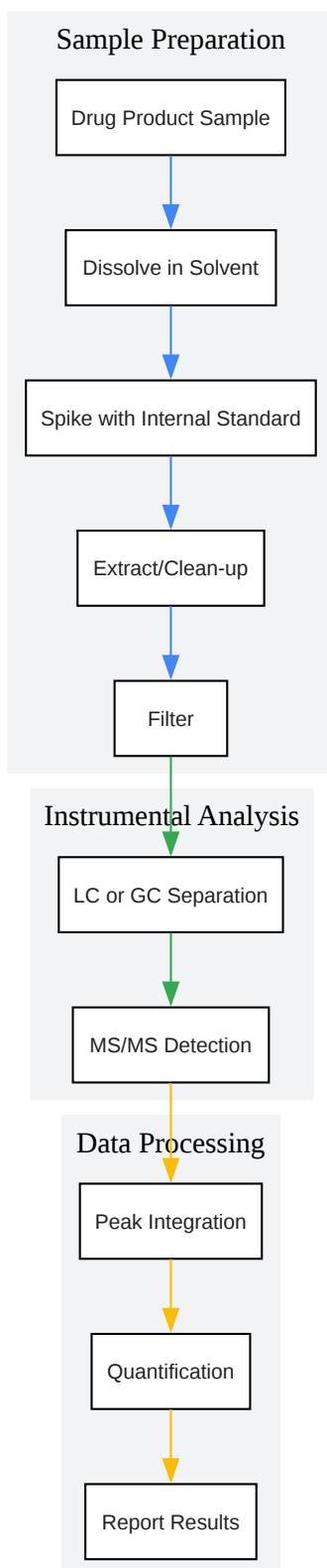
- Centrifuge to pellet any undissolved excipients.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial.
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A suitable reversed-phase column (e.g., C18 or PFP).[\[12\]](#)
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
 - Gradient: A suitable gradient to achieve separation of NMOR from the API and other impurities.
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Column Temperature: 30-40 °C.
 - Injection Volume: 5-10 μL .
 - Mass Spectrometer: A tandem quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - NMOR: e.g., m/z 117.1 \rightarrow 87.1[\[12\]](#)
 - NMOR-d8: e.g., m/z 125.1 \rightarrow 93.1
 - Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: General GC-MS/MS Method for NMOR Quantification

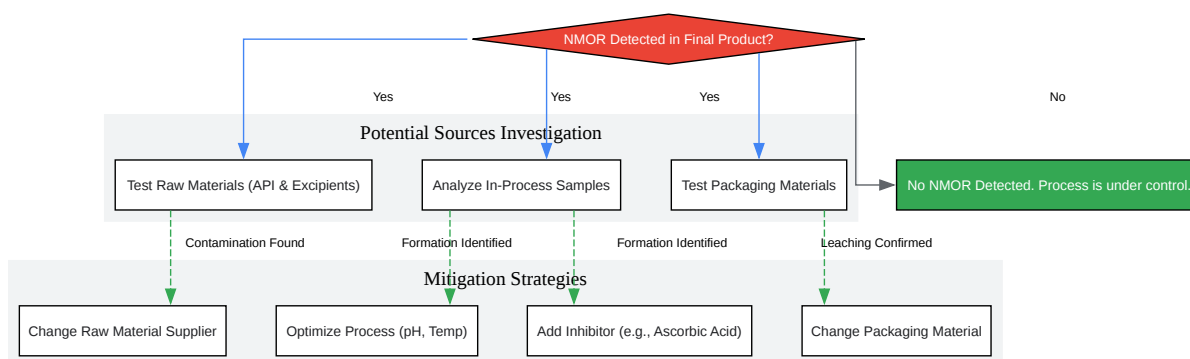
This protocol provides a general framework. Specific parameters should be optimized for the particular sample matrix.

- Sample Preparation:
 - For water-soluble samples, dissolve a known amount in an alkaline solution (e.g., 1M NaOH).[\[8\]](#)[\[34\]](#)
 - For samples soluble in organic solvents, dissolve in a suitable solvent like dichloromethane.[\[8\]](#)
 - Spike with an appropriate deuterated internal standard.
 - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[\[8\]](#)[\[34\]](#)
 - Collect the organic layer and transfer it to a GC vial.
- GC-MS/MS Conditions:
 - GC System: A gas chromatograph coupled to a tandem mass spectrometer.
 - Column: A mid-polarity capillary column suitable for nitrosamine separation.
 - Injector: Splitless mode.
 - Inlet Temperature: e.g., 220 °C[\[8\]](#)
 - Oven Temperature Program: A program to ensure good separation of NMOR from other volatile compounds (e.g., start at 40°C, ramp up to 160°C).[\[8\]](#)
 - Ion Source: Electron Ionization (EI).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor and product ions for NMOR and its internal standard.

Visualizations



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Experimental workflow for NMOR analysis.

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*Logical guide for troubleshooting NMOR contamination.***Need Custom Synthesis?**

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